molecular formula C5H4F4O2S B12533966 Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate CAS No. 651719-50-5

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate

Cat. No.: B12533966
CAS No.: 651719-50-5
M. Wt: 204.14 g/mol
InChI Key: MZHSIDNLHHHCCV-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is a fluorinated organic compound with the molecular formula C5H4F4O2S. This compound is characterized by the presence of both trifluoromethyl and fluorocarbonothioyl groups, making it a unique and valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate typically involves the reaction of methyl 3,3,3-trifluoropyruvate with a fluorocarbonothioylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the fluorocarbonothioyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl and fluorocarbonothioyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • Methyl 3,3,3-trifluoro-2-oxopropanoate
  • Methyl 3,3,3-trifluoro-2-diazopropionate

Uniqueness

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is unique due to the presence of both trifluoromethyl and fluorocarbonothioyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

651719-50-5

Molecular Formula

C5H4F4O2S

Molecular Weight

204.14 g/mol

IUPAC Name

methyl 2-carbonofluoridothioyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C5H4F4O2S/c1-11-4(10)2(3(6)12)5(7,8)9/h2H,1H3

InChI Key

MZHSIDNLHHHCCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=S)F)C(F)(F)F

Origin of Product

United States

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